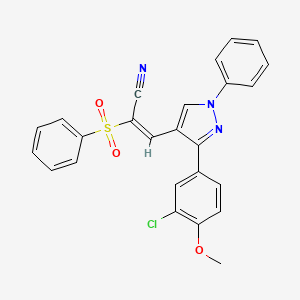

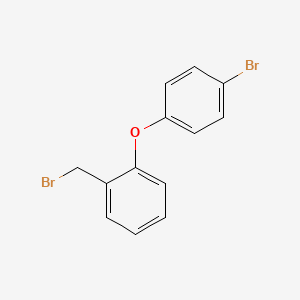

N-(2-ethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a peptidase that is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes mellitus. This compound has been shown to have potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.

Scientific Research Applications

Chemical Transformations and Derivatives:

- Ethylamine and ethanolamine react with similar compounds leading to the opening of β-lactam rings and formation of pyrrolidine derivatives, indicating potential in chemical synthesis and transformations (Valiullina et al., 2020).

Photolabile Polymers:

- A cationic polymer synthesized through a process involving quaternization with o-nitrobenzyl chloride exhibits light-switchable properties from cationic to zwitterionic forms, suggesting applications in light-controlled material science (Sobolčiak et al., 2013).

Kinase Inhibition for Cancer Therapy:

- Compounds with a similar structure have shown potential as selective Met kinase inhibitors, suggesting possible applications in targeted cancer therapy (Schroeder et al., 2009).

Recyclization in Organic Chemistry:

- Ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates undergo recyclization, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides, which could have implications in organic synthesis (Britsun et al., 2009).

Stable Isotope Techniques in Drug Metabolism:

- The use of stable isotopes to study the metabolism of similar compounds, like nicardipine hydrochloride, offers insights into the metabolic pathways and enzyme activities in pharmaceutical research (Higuchi & Shiobara, 1980).

Antitubercular Activity in Medicinal Chemistry:

- Certain derivatives undergo reduction to form quinoline-3-carboxamides with potential antitubercular activity, indicating their relevance in medicinal chemistry and drug design (Ukrainets et al., 2007).

Novel PET Tracers for Cancer Imaging:

- Synthesis of compounds like N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide indicates potential applications in developing PET tracers for imaging cancer tyrosine kinase (Wang et al., 2005).

Interactions with DNA and Bacterial Cells:

- A polymer synthesized by free-radical polymerization involving similar compounds shows properties that allow it to condense and release double-strand DNA, as well as demonstrate antibacterial activity (Sobolčiak et al., 2013).

Application in 1,3-Dipolar Addition Reactions:

- Compounds like p-Nitrobenzyl (5R)-3-[(E)-2-acetamidovinylthio]-6-[(Z)-ethylidene]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate are used in 1,3-dipolar addition reactions, showing relevance in organic chemistry (Corbett, 1986).

properties

IUPAC Name |

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-2-16-8-3-4-11-19(16)22-20(25)18-10-6-12-23(21(18)26)14-15-7-5-9-17(13-15)24(27)28/h3-13H,2,14H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQMQCKWCIYWQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-((1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2373192.png)

![2-Methylpropyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)

![1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2373199.png)

![N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373200.png)

![2-((2-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373201.png)

![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2373202.png)